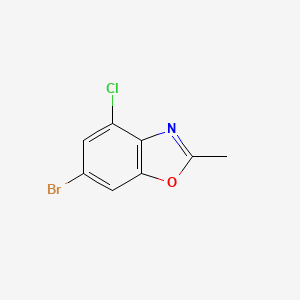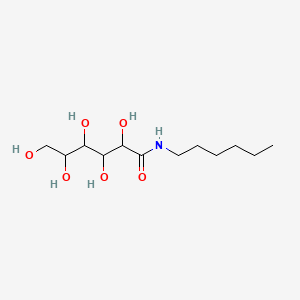![molecular formula C8H9ClN3O2S- B15132025 2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate CAS No. 339016-01-2](/img/structure/B15132025.png)
2-[(2-Amino-6-chloropyrimidin-4-yl)sulfanyl]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate is a chemical compound with the molecular formula C8H10ClN3O2S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate typically involves the reaction of 2-amino-6-chloropyrimidine with methyl 3-mercaptopropanoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The product is then purified by recrystallization or chromatography .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly used for reduction reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with enzymes involved in nucleotide metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate can be compared with other similar compounds, such as:
2-Amino-6-chloropyrimidine: A precursor in the synthesis of the compound.
Methyl 3-mercaptopropanoate: Another precursor used in the synthesis.
Pyrimidine derivatives: Other pyrimidine-based compounds with similar biological activities.
The uniqueness of Methyl 3-((2-amino-6-chloropyrimidin-4-yl)thio)propanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives .
Eigenschaften
CAS-Nummer |
339016-01-2 |
|---|---|
Molekularformel |
C8H9ClN3O2S- |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
2-(2-amino-6-chloropyrimidin-4-yl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C8H10ClN3O2S/c1-8(2,6(13)14)15-5-3-4(9)11-7(10)12-5/h3H,1-2H3,(H,13,14)(H2,10,11,12)/p-1 |
InChI-Schlüssel |
HCELNYGOAFBUHE-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C(=O)[O-])SC1=CC(=NC(=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)





![Propanamide, 2,2-dimethyl-N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15132011.png)


![6,7-dimethoxy-2-[1-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B15132035.png)
